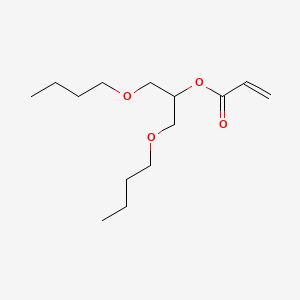
1,3-Dibutoxypropan-2-YL prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibutoxypropan-2-yl prop-2-enoate is a chemical compound with the molecular formula C₁₂H₂₂O₄. It is also known by its systematic name, 2-Propenoic acid, 2-propoxy-1-(propoxymethyl)ethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutoxypropan-2-yl prop-2-enoate typically involves the esterification of 2-propenoic acid with 2-propoxy-1-(propoxymethyl)ethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibutoxypropan-2-yl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Dibutoxypropan-2-yl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 1,3-Dibutoxypropan-2-yl prop-2-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s reactivity and functional groups make it a versatile tool in chemical and biological research .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dipropoxypropan-2-yl prop-2-enoate: Similar in structure but with different alkyl groups.
2-Propenoic acid, 2-propoxy-1-(propoxymethyl)ethyl ester: Another ester with similar reactivity.
Uniqueness
1,3-Dibutoxypropan-2-yl prop-2-enoate is unique due to its specific ester configuration and the presence of butoxy groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propiedades
Número CAS |
62883-84-5 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
1,3-dibutoxypropan-2-yl prop-2-enoate |
InChI |
InChI=1S/C14H26O4/c1-4-7-9-16-11-13(18-14(15)6-3)12-17-10-8-5-2/h6,13H,3-5,7-12H2,1-2H3 |
Clave InChI |
ISZVITLWFVQLMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCC(COCCCC)OC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















